8-O-Methyltetrangulol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-8-methoxy-3-methylbenzo[a]anthracene-7,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXQISGHUDFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Elucidation of 8 O Methyltetrangulol from Biological Sources
Microbial Origin and Diversity of Producing Strains
The compound 8-O-Methyltetrangulol is a secondary metabolite produced by various strains of the bacterial genus Streptomyces. These microorganisms are a rich source of a wide array of bioactive compounds, including many clinically useful antibiotics. mdpi.com
Isolation from Diverse Streptomyces Species
This compound has been isolated from a variety of Streptomyces species, highlighting the broad distribution of its biosynthetic gene clusters within this genus. The producing strains have been sourced from diverse and often unique environmental niches across the globe.
Detailed studies have led to the identification and characterization of several Streptomyces isolates capable of producing this compound.
Streptomyces sp. nov. WH26 : Isolated from the Weihai Solar Saltern in China, this moderately halophilic actinomycete strain was identified through morphological, physiological, biochemical, and 16S rRNA gene sequence analysis. nih.govresearchgate.net An ethyl acetate (B1210297) extract of this strain demonstrated significant cellular toxicity, leading to the isolation of this compound and naphthomycin A. nih.gov
Streptomyces sp. AC113 : This strain was isolated from the surface of roots of the yew tree, Taxus baccata L. nih.gov Based on 16S ribosomal DNA analysis, it shows a 99% identity with Streptomyces flavidofuscus. nih.gov When cultivated in an arginine glycerol (B35011) medium, this strain produces three major metabolites: (-)-8-O-methyltetrangomycin, this compound, and 8-O-methyl-7-deoxo-7-hydroxytetrangomycin. nih.gov Another study noted its isolation from the root of Taxus chinensis. mdpi.com
Streptomyces sp. Go-475 : This isolate was obtained from unique environments in Ethiopia and was selected for further study due to its potent activity against pathogenic yeasts and Gram-positive bacteria. nih.govnih.gov Morphological and cultural properties, along with 16S rRNA gene sequencing, confirmed its classification within the Streptomyces genus. nih.gov The major antibacterial compounds purified from its liquid cultures were identified as 8-O-methyltetrangomycin and this compound. nih.govnih.gov
Streptomyces WAC01849 : An extract from this strain was identified from an in-house library of microbial natural products for its ability to potentiate the activity of the antibiotic linezolid (B1675486) against certain resistant bacteria. nih.govasm.org Subsequent isolation from this extract yielded the active angucyclinones, 8-O-methyltetrangomycin and this compound. nih.govasm.org A genomic scan of this strain identified a biosynthetic gene cluster responsible for producing these compounds. nih.gov
Streptomyces pratensis KCB-132 : This marine-derived actinomycete was isolated from a sediment sample collected from Kiaochow Bay, China. nih.govfrontiersin.org Chemical investigation of this strain, particularly after the addition of lanthanum chloride to the culture medium, resulted in the isolation of this compound along with other new angucyclinone derivatives. nih.gov
The following table provides a summary of the characterized Streptomyces isolates that produce this compound.
Table 1: Streptomyces Isolates Producing this compound| Strain | Source of Isolation | Key Characteristics/Co-produced Compounds |
|---|---|---|
| Streptomyces sp. nov. WH26 | Weihai Solar Saltern, China nih.govresearchgate.net | Moderately halophilic; also produces naphthomycin A. nih.gov |
| Streptomyces sp. AC113 | Epiphyte on roots of Taxus baccata L. nih.gov or Taxus chinensis mdpi.com | 99% identity with S. flavidofuscus; also produces (-)-8-O-methyltetrangomycin and 8-O-methyl-7-deoxo-7-hydroxytetrangomycin. nih.gov |
| Streptomyces sp. Go-475 | Soil from Ethiopia nih.govnih.gov | Potent antibacterial and antifungal activity; also produces 8-O-methyltetrangomycin. nih.govnih.gov |
| Streptomyces WAC01849 | --- | Produces compounds that inhibit Cfr-mediated antibiotic resistance; also produces 8-O-methyltetrangomycin. nih.govasm.org |
| Streptomyces pratensis KCB-132 | Marine sediment from Kiaochow Bay, China nih.govfrontiersin.org | Produces various novel angucyclinones, including pratensilins. nih.gov |
The isolation of this compound-producing Streptomyces from distinct and often extreme environments underscores the importance of exploring unique ecological niches for novel bioactive compound discovery.
Halophilic Habitats : Halophiles are organisms that thrive in high salt concentrations. wikipedia.org The isolation of Streptomyces sp. nov. WH26 from a marine solar saltern in China is a prime example. nih.gov This moderately halophilic actinomycete suggests that such high-salinity environments are a valuable, and not yet fully explored, source for discovering microorganisms that produce potentially novel secondary metabolites. nih.govbepls.com These environments, which include salt lakes, saltern ponds, and hypersaline soils, host microbial communities adapted to extreme conditions, which may drive the evolution of unique metabolic pathways. nih.govresearchgate.net
Epiphytic Sources : Epiphytes are organisms that grow on the surface of plants without parasitizing them. wikipedia.org The isolation of Streptomyces sp. AC113 from the roots of a yew tree (Taxus baccata L.) highlights the potential of epiphytic microorganisms as producers of bioactive compounds. nih.govresearchgate.net This unique ecological niche provides a rich and competitive environment that can foster the production of secondary metabolites as a means of interaction and defense. nih.gov
Advanced Isolation and Purification Methodologies
The isolation and purification of this compound from complex fermentation broths require a combination of advanced analytical techniques. These methods are crucial for obtaining the pure compound necessary for structural elucidation and biological activity studies.
Chromatographic Separation Techniques
Chromatography is the cornerstone for the purification of natural products like this compound. A multi-step chromatographic process is typically employed to separate the target compound from a crude extract containing numerous other metabolites.
Silica (B1680970) Gel Column Chromatography : This is a fundamental and widely used technique for the initial fractionation of crude extracts. For instance, the ethyl acetate extract of Streptomyces sp. nov. WH26 was first subjected to silica gel column chromatography to separate its components. nih.govresearchgate.net This method separates compounds based on their polarity, allowing for a preliminary purification and simplification of the mixture before further refinement.
High-Performance Liquid Chromatography (HPLC) : HPLC is an essential tool for the final purification of this compound, offering high resolution and sensitivity. fractioncollector.info Following initial separation by silica gel chromatography, HPLC is used to isolate the compound to a high degree of purity. nih.govresearchgate.net For example, both Streptomyces sp. nov. WH26 and Streptomyces sp. Go-475 extracts were purified using HPLC to yield pure this compound. nih.govnih.gov
Bioassay-Guided Fractionation and Dereplication Strategies
Bioassay-Guided Fractionation : This strategy involves systematically testing the biological activity of fractions obtained during the separation process to guide the purification of the active compound. mdpi.comnih.gov In the case of Streptomyces WAC01849, an in-house library of microbial extracts was screened for a specific biological activity—the potentiation of the antibiotic linezolid. nih.govasm.org The active extract was then subjected to fractionation, with each fraction being tested to pinpoint the compounds responsible for the observed effect, ultimately leading to the isolation of this compound and 8-O-methyltetrangomycin. nih.govasm.org Similarly, bioassay-guided fractionation of the extract from Streptomyces sp. Go-475 led to the identification of these same two compounds as the major antibacterial agents. nih.govresearchgate.net
Dereplication Strategies : Dereplication is the process of rapidly identifying known compounds in a mixture at an early stage to avoid their redundant re-isolation. This is often achieved using techniques like High-Resolution LC-MS (Liquid Chromatography-Mass Spectrometry). For Streptomyces sp. Go-475, metabolite profiles from different fermentation media were compared using high-resolution LC-MS, which allowed for the identification of several known compounds, including this compound, and also suggested the presence of potentially novel metabolites. nih.govnih.gov
The following table summarizes the methodologies used in the isolation and purification of this compound.
Table 2: Methodologies for Isolation and Purification| Methodology | Description | Application Example |
|---|---|---|
| Silica Gel Column Chromatography | Initial separation of crude extract based on polarity. | Used for the initial fractionation of the extract from Streptomyces sp. nov. WH26. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Final purification step to obtain the pure compound. | Used to isolate this compound from extracts of Streptomyces sp. nov. WH26 and Streptomyces sp. Go-475. nih.govnih.govresearchgate.net |
| Bioassay-Guided Fractionation | Using biological activity to guide the purification process. | Employed to isolate active compounds from Streptomyces WAC01849 and Streptomyces sp. Go-475. nih.govnih.govasm.org |
| Dereplication (LC-MS) | Early identification of known compounds to avoid re-isolation. | Used to analyze the metabolite profile of Streptomyces sp. Go-475. nih.govnih.gov |
Comprehensive Structural Elucidation of this compound
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy, encompassing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), forms the cornerstone of the structural elucidation of this compound.
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments have been instrumental in piecing together the molecular structure of this compound. nih.govresearchgate.netunivie.ac.at The analysis of ¹H NMR spectra reveals the presence of aromatic protons, a methyl group, and a methoxy (B1213986) group. The ¹³C NMR spectrum complements this by identifying the carbon skeleton, including carbonyl carbons and olefinic carbons. univie.ac.at
In the structural elucidation of this compound from Streptomyces sp. Go-475, the presence of two olefinic methine signals for C-2 and C-4 in the NMR spectra was a key differentiator from the related compound 8-O-methyltetrangomycin, which instead shows methylene (B1212753) carbons at these positions. univie.ac.at Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were crucial in assigning the signals and confirming the connectivity of the atoms within the molecule. univie.ac.at For example, HMBC correlations establish long-range connections between protons and carbons, which is vital for assembling the tetracyclic ring system.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H-2 | 6.48 | s |
| H-4 | 6.45 | s |
| H-9 | 6.97 | d |
| H-10 | 7.56 | t |
| H-11 | 6.98 | d |
| 3-CH₃ | 2.18 | s |
| 8-OCH₃ | Not specified | Not specified |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
|---|---|
| C-2 | Olefinic methine |
| C-4 | Olefinic methine |
| C-7 | Carbonyl |
| C-12 | Carbonyl |
Note: The table highlights key characteristic signals. A complete list of chemical shifts requires access to the full experimental data from the cited literature. univie.ac.at
Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it allows for the determination of a precise molecular formula. univie.ac.atfrontiersin.org For instance, the molecular formula of a related angucyclinone was determined as C₂₀H₁₆O₂ based on HR-ESI mass spectrometry. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to analyze crude extracts and purified fractions, helping to identify known compounds like this compound by comparing their mass and retention time with standards. frontiersin.org Tandem mass spectrometry (MS/MS) experiments can provide structural information through fragmentation patterns. However, for stable aromatic systems like angucyclines, the fragmentation in HRMS/MS spectra can be limited, though the loss of a water molecule (H₂O) can indicate the presence of an aliphatic hydroxyl group. univie.ac.at
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | Observed m/z | Deduced Information |
|---|---|---|---|
| HR-ESI-MS | [M+H]⁺ | 315.34 (calculated) | Molecular Weight and Formula (C₂₀H₁₈O₄) |
| HRMS/MS | [M+H]⁺ | Not specified | Fragmentation pattern, loss of H₂O indicates hydroxyl group |
Note: The molecular weight is based on the chemical formula. ontosight.ai Specific experimental m/z values are found in the primary literature. univie.ac.atfrontiersin.org
Crystallographic Data (e.g., X-ray Crystallography, Microcrystal Electron Diffraction)
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. anton-paar.comwikipedia.org This method involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. anton-paar.com For complex natural products, obtaining a crystal suitable for X-ray diffraction is a critical step. wikipedia.org
While the use of X-ray diffraction has been mentioned in the context of related angucycline derivatives, specific single-crystal X-ray crystallographic data for this compound itself has not been detailed in the reviewed scientific literature. researchgate.net The structure of other complex molecules isolated alongside this compound has been confirmed using single-crystal X-ray diffraction, highlighting the importance of this technique in natural product chemistry. frontiersin.org
Integrated Spectroscopic and Computational Approaches for Structure Assignment
The definitive structural assignment of this compound is achieved by integrating the data from various spectroscopic techniques. The molecular formula from HRMS provides the starting point. The detailed analysis of 1D and 2D NMR data then allows for the construction of the carbon-hydrogen framework and the placement of functional groups. univie.ac.atresearchgate.net
The comparison of the obtained spectroscopic data with that of known, structurally related compounds is a common and crucial step in the elucidation process. univie.ac.at In cases of structural ambiguity or for the assignment of absolute configuration, computational methods can be employed. These can include the calculation of theoretical NMR chemical shifts or Electronic Circular Dichroism (ECD) spectra, which are then compared with the experimental data to find the best fit. frontiersin.org While not explicitly detailed for this compound in the provided results, this integrated approach is standard practice in modern natural product chemistry.
Biosynthetic Pathways and Genetic Basis of 8 O Methyltetrangulol Production
Type II Polyketide Synthase (PKS) System in Angucyclinone Formation
Angucyclinones, the aglycone core of angucyclines, are synthesized by type II polyketide synthases. bjmu.edu.cn These enzymatic complexes are responsible for constructing the foundational benz[a]anthracene framework. acs.orgnih.gov The process is initiated with a starter unit, typically acetyl-CoA, and involves the sequential condensation of malonyl-CoA extender units to assemble a linear polyketide chain. researchgate.net
The "minimal PKS" complex, which is fundamental to this process, consists of three core components:
Ketoacyl Synthase (KSα and KSβ): These subunits, also known as the chain length factor (CLF), catalyze the decarboxylative condensation of malonyl-CoA with the growing polyketide chain. researchgate.net
Acyl Carrier Protein (ACP): The ACP tethers the growing polyketide chain as a thioester during synthesis. researchgate.net
Following the assembly of the linear decaketide precursor, a series of accessory enzymes, including ketoreductases, aromatases, and cyclases, guide the folding and cyclization of the chain to form the characteristic angular tetracyclic structure. researchgate.net A key, common intermediate in the biosynthesis of many angucyclines is the tetracyclic quinone UWM6. researchgate.netacs.orgsemanticscholar.org The formation of this stable intermediate marks the completion of the PKS-driven phase and the entry into post-PKS tailoring.
The genes encoding these PKS components are typically clustered together in the microbial genome, an organizational feature that facilitates their coordinated expression and function. wikipedia.org The discovery and analysis of these gene clusters are pivotal for understanding and engineering the biosynthesis of novel polyketide structures. bjmu.edu.cn
Post-PKS Tailoring Enzymes and Their Catalytic Roles
The vast structural diversity of angucyclines, including 8-O-methyltetrangulol, arises from the activity of post-PKS tailoring enzymes. semanticscholar.orgrsc.orgnih.gov These enzymes modify the initial angucyclinone scaffold through a series of reactions including methylation, reduction, oxidation, and hydrolysis, leading to a wide array of final products. acs.orgsemanticscholar.orgnih.gov
Methylation is a crucial tailoring step in the biosynthesis of many angucyclines. In the pathway leading to C-ring-cleaved angucyclines like lugdunomycin, the S-adenosyl-methionine (SAM)-dependent methyltransferase LugN plays a pivotal role. acs.orgsemanticscholar.org Biochemical studies have identified that the formation of 8-O-methyltetrangomycin, a direct precursor to this compound, is catalyzed by LugN. researchgate.netresearchgate.netacs.orgnih.gov This 8-O-methylation step occurs after the initial hydroxylation and ketoreduction of the UWM6 intermediate and represents a key branching point, diverting the biosynthetic flux towards specific angucycline variants. researchgate.netacs.orgsemanticscholar.orgnih.gov While LugN can act on several angucyclinone intermediates, its activity is essential for the pathway to proceed towards certain downstream products. acs.org The enzyme exhibits a degree of promiscuity, but its substrate specificity helps to create a branching biosynthetic network rather than a strictly linear pathway. acs.orgsemanticscholar.org
Table 1: Methyltransferase Enzyme Activity
| Enzyme | Gene | Source Organism/Pathway | Substrate(s) | Product(s) | Function |
| LugN | lugN | Lugdunomycin BGC | 12-hydroxy-UWM6 derivatives | 8-O-methylated angucyclinones (e.g., 8-O-methyltetrangomycin) | Catalyzes 8-O-methylation, a key branching point towards C-ring-cleaved angucyclines. researchgate.netresearchgate.netacs.orgnih.gov |
Ketoreductases, a class of enzymes belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, are instrumental in introducing stereochemical diversity into the angucycline framework. acs.orgacs.orgnih.gov They catalyze the reduction of keto groups at various positions on the angucyclinone core, often in a stereospecific manner.
LugOIIred: This bifunctional ketoreductase from the lugdunomycin pathway exhibits both C6 and an unusual C1 ketoreduction activity. acs.orgnih.gov The C6 ketoreduction is a shared step with classical angucycline pathways, while the C1 reduction is a unique feature that primes the molecule for subsequent C-ring cleavage. acs.orgnih.govnih.gov
LugG and TacO: These enzymes function as 7-ketoreductases, catalyzing the reduction of the quinone moiety in the C-ring. researchgate.netacs.orgsemanticscholar.orgnih.gov This quinone reduction is considered an early and crucial step that may be mechanistically important for subsequent C-ring cleavage events. researchgate.netacs.orgnih.gov LugG, from the lugdunomycin pathway, shows stringent substrate specificity, requiring 8-O-methylated angucyclinones. semanticscholar.org
LanV: A well-studied ketoreductase from the landomycin biosynthetic pathway, LanV is responsible for a stereospecific C6 ketoreduction, leading to the 6R stereochemistry characteristic of landomycins. acs.orgnih.govnih.gov Structural and mutational studies of LanV have provided insights into how stereochemical outcomes are controlled in angucycline biosynthesis. acs.orgnih.gov
TacA: Found in the thioangucycline (tac) pathway, TacA catalyzes a 12-ketoreduction. researchgate.netacs.orgnih.gov This activity represents a committing step that diverges the thioangucycline pathway from the lugdunomycin pathway, which lacks a TacA ortholog. researchgate.netacs.orgnih.gov
The interplay and substrate specificity of these ketoreductases are critical in determining the final structure of the angucycline product. acs.org
Table 2: Ketoreductase Enzyme Activities
| Enzyme | Gene | Source Organism/Pathway | Substrate(s) | Product(s) | Function |
| LugOIIred | lugOII | Lugdunomycin BGC | Angucyclinone intermediates | C6- and C1-reduced angucyclinones | Bifunctional C6 and C1 ketoreduction. acs.orgnih.govnih.gov |
| LugG | lugG | Lugdunomycin BGC | 8-O-methylated angucyclinone quinones | 7-hydroxy angucyclinones | Quinone reduction at C7. researchgate.netacs.orgsemanticscholar.orgnih.gov |
| TacO | tacO | Thioangucycline BGC | Angucyclinone quinones | 7-hydroxy angucyclinones | Quinone reduction at C7. researchgate.netacs.orgnih.gov |
| TacA | tacA | Thioangucycline BGC | 7-hydroxy angucyclinones | 7,12-dihydroxy angucyclinones | Quinone reduction at C12. researchgate.netacs.orgnih.gov |
| LanV | lanV | Landomycin BGC | 11-deoxylandomycinone precursor | 6R-hydroxy angucyclinones | Stereospecific C6 ketoreduction. acs.orgnih.govnih.gov |
Oxygenases and hydrolases are key players in the oxidative cleavage and rearrangement of the angucycline scaffold, leading to the formation of "atypical" angucyclines. nih.govresearchgate.net These enzymes introduce oxygen atoms, often derived from molecular oxygen, which can trigger ring-opening reactions. nih.gov
Oxygenases: This diverse group includes flavoprotein monooxygenases (FPMO) and antibiotic biosynthesis monooxygenases (ABM). acs.orgsemanticscholar.org For example, enzymes like PgaE and LanE catalyze hydroxylations at positions C-12 and C-12b. acs.orgacs.orgsemanticscholar.org These hydroxylations can initiate Baeyer-Villiger oxidations, leading to lactone formation and subsequent A-ring cleavage. acs.orgsemanticscholar.org In the context of C-ring cleavage, as seen in the lugdunomycin pathway, specific oxygenases are proposed to catalyze epoxidation reactions that precede the cleavage event. semanticscholar.org
Hydrolases: While not as extensively detailed for the direct formation of this compound, hydrolases are generally involved in post-PKS modifications, often acting on ester or lactone intermediates generated by oxygenases to open ring structures.
The concerted action of these enzymes dramatically expands the chemical diversity accessible from a common polyketide precursor. rsc.orgnih.gov
Analysis of Biosynthetic Gene Clusters (BGCs)
The genes encoding the enzymes for angucycline biosynthesis are organized into biosynthetic gene clusters (BGCs). bjmu.edu.cnnih.govnih.gov The analysis of these BGCs is a powerful tool for natural product discovery and for understanding biosynthetic pathways. bjmu.edu.cnpatsnap.com For instance, the heterologous expression of a BGC from Streptomyces sp. strain WP 4669 in Streptomyces lividans led to the production of several angucyclinones, including this compound. nih.govnih.gov
Comparative analysis of different angucycline BGCs, such as the lug cluster for lugdunomycin and the tac cluster for thioangucyclines, reveals both conserved and unique genes. acs.orgsemanticscholar.org These comparisons help to identify the genetic basis for the observed chemical diversity and to assign functions to previously uncharacterized enzymes. acs.orgresearchgate.net For example, the presence of an ortholog for the 12-ketoreductase TacA in the tac cluster but not the lug cluster explains a key divergence point between their respective pathways. acs.orgnih.gov The identification of genes encoding PKS components, tailoring enzymes like methyltransferases and ketoreductases, as well as regulatory and transport proteins within a single locus, underscores the coordinated nature of secondary metabolite production. nih.gov
Enzymatic Conversion and Branching Biosynthetic Networks in Angucycline Pathways
Recent research has shifted the understanding of angucycline biosynthesis from a simple linear pathway to a more complex, branching biosynthetic network. acs.orgsemanticscholar.orgnih.gov This model is supported by the observation that many tailoring enzymes exhibit broad substrate promiscuity, allowing them to act on multiple intermediates within the pathway. acs.orgsemanticscholar.orgnih.gov
The competition between different enzymes for the same substrates leads to the formation of a diverse library of related compounds, often referred to as shunt products, rather than a single end product. acs.orgsemanticscholar.orgnih.gov The biosynthesis of this compound and its related compounds is a prime example of this phenomenon. The timing and order of enzymatic reactions, such as the 8-O-methylation by LugN and the various ketoreductions, are not always strictly sequential. acs.orgsemanticscholar.org However, certain steps can be critical; for example, the 7-ketoreductase LugG requires an 8-O-methylated substrate to be active. acs.org This interplay between enzymatic promiscuity and specificity creates a complex metabolic grid that allows for the generation of significant chemical diversity from a limited set of genes. acs.orgsemanticscholar.orgcam.ac.uk This network model provides a more accurate depiction of how microorganisms can produce a rich spectrum of bioactive molecules.
Chemical Synthesis and Derivatization of 8 O Methyltetrangulol and Analogs
Strategies for Total Synthesis of Angucyclinone Scaffolds
The synthesis of the angucyclinone framework is a significant challenge that has been met with several strategic approaches. nih.govnih.govresearchgate.net These strategies often focus on the efficient construction of the characteristic tetracyclic system and the introduction of various oxygenation patterns and stereocenters. researchgate.netnih.gov Five primary strategies have been established: Diels-Alder reactions, nucleophilic additions, electrophilic additions, transition-metal mediated cross-couplings, and intramolecular cyclizations. nih.govnih.gov
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is one of the most widely employed and effective strategies for constructing the angucyclinone skeleton. nih.govthieme-connect.com This approach typically involves the reaction of a substituted naphthoquinone (the dienophile) with a vinyl cyclohexene (B86901) derivative (the diene) to build the core tetracyclic frame. researchgate.netdoi.org This method has been successfully applied to the total syntheses of numerous angucyclinones, including tetrangulol (B1209878). researchgate.net
Key aspects of this strategy include:
Asymmetric Approaches : To achieve enantioselectivity, several methods have been developed. These include the use of chiral Lewis acid catalysts, enantiomerically pure dienes (often synthesized from natural products like quinic acid), and chiral dienophiles, such as (SS)-2-(p-tolylsulfinyl)-1,4-naphthoquinones. thieme-connect.comdoi.orgnih.gov The sulfoxide (B87167) group on the quinone can promote double diastereoselection, enabling the efficient kinetic resolution of a racemic diene partner. doi.org
Domino Reactions : A domino cycloaddition/pyrolytic sulfoxide elimination process can lead to the formation of enantiomerically enriched angular tetracyclic quinones. nih.gov
Flexibility : The strategy is flexible, allowing for diversity to be introduced through the use of various functionalized quinones as dienophiles with a common diene, enabling the synthesis of a range of angucyclinones. researchgate.net
| Diels-Alder Strategy Component | Description | Example Application/Reference |
| Diene | Chiral racemic vinylcyclohexenes or enantiopure vinyl cyclohexenes. | Synthesis of (-)-8-deoxytetrangomycin. nih.gov |
| Dienophile | Enantiomerically pure (SS)-(2-p-tolylsulfinyl)-1,4-naphthoquinone or other substituted naphthoquinones. | Asymmetric synthesis of rubiginones A2 and C2. doi.org |
| Catalyst/Promoter | Chiral Lewis acids or thermal conditions. | Kinetic resolution of a racemic diene. researchgate.net |
| Key Feature | High stereocontrol and ability to construct the core tetracyclic ring system efficiently. | Construction of C-3-oxygenated angucyclinones. nih.gov |
Nucleophilic and electrophilic addition reactions represent another cornerstone in the synthesis of the angucyclinone framework. nih.govnih.gov These strategies involve the stepwise construction of the ring system by forming key carbon-carbon bonds through the addition of nucleophiles to electrophilic centers or vice versa. uwindsor.cabyjus.com
Nucleophilic Addition : These reactions often involve the addition of a nucleophile to an electron-deficient π system, such as a double or triple bond conjugated with an electron-withdrawing group. byjus.com This creates a stabilized carbanionic intermediate that can be quenched with an electrophile, allowing for the formation of two new single bonds in a convergent manner. uwindsor.ca
Electrophilic Addition : In this approach, an electrophile adds to a multiple bond, breaking the π bond and forming two new σ bonds. byjus.com This can proceed through bridged carbocationic intermediates, which are then trapped intramolecularly by a nucleophilic group present in the substrate to facilitate cyclization. uwindsor.ca
These addition strategies are fundamental to building the complex, polyfunctionalized molecules characteristic of the angucyclinone family. nih.govnih.gov
Transition-metal catalysis has emerged as a powerful tool for forging the carbon-carbon and carbon-heteroatom bonds necessary for constructing complex molecules like angucyclinones. nih.goveie.grnih.gov Palladium is the most commonly used metal due to its high activity, selectivity, and tolerance for a wide range of functional groups. mdpi.com
Key reactions and concepts include:
Heck Coupling : An intramolecular Heck coupling was utilized in the synthesis of the core angucyclinone structure, demonstrating an alternative to traditional methods. nih.gov
[2+2+2] Cycloadditions : Cobalt-mediated [2+2+2] cycloaddition of a triyne is a key step in a general method for synthesizing benz[a]anthraquinones. researchgate.net This reaction creates the angularly substituted tetracycle, which can then be oxidized to the final angucyclinone core. researchgate.net
Gold-Catalyzed Benzannulation : A highly efficient route for preparing racemic angucyclinones employs a gold(III)-catalyzed intramolecular [4+2] benzannulation reaction. researchgate.netucl.ac.uk
Carbene Migratory Insertion : A newer strategy in cross-coupling involves the reaction of an organometallic species with a diazo compound to generate a metal carbene, which then undergoes migratory insertion to form a C-C bond. nih.gov
These metal-catalyzed reactions provide efficient and often regioselective pathways to the angucyclinone scaffold. researchgate.netnih.gov
Intramolecular cyclizations are a key strategy for forming the ring systems of angucyclinones from linear precursors. nih.govnih.gov These reactions offer an efficient means to form rings, particularly in sterically congested systems. psu.edu
Examples of this strategy include:
Radical Cyclizations : The Braverman diradical cyclization of bis-alkynyl sulfone substrates has been explored for constructing the angucyclinone framework. psu.edupsu.edu
Enyne Metathesis : Ring-closing enyne metathesis has been used to synthesize chiral diene intermediates required for subsequent Diels-Alder reactions in the total synthesis of antibiotics like (-)-tetrangomycin. researchgate.net
Aza-Wacker Cyclization : Electrochemical aza-Wacker cyclizations provide a metal-free method for constructing N-heterocycles, a strategy that can be adapted for creating angucyclinone aza-analogs. nih.gov
Friedel-Crafts Reactions : This classical electrophilic aromatic substitution has also been reported as a strategy for constructing the tetracyclic skeleton of angucyclines. thieme-connect.com
Semi-Synthetic Modifications and Scaffold Engineering
Starting from the core angucyclinone scaffold, whether obtained by fermentation or total synthesis, semi-synthetic modifications allow for the creation of novel analogs. This process, known as scaffold engineering, is crucial for exploring structure-activity relationships (SAR) and developing compounds with enhanced therapeutic potential. ucl.ac.ukmdpi.com Chemical elaboration of a natural product like YM-181741, an angucyclinone, at its various points for chemical variation can generate a library of derivatives. ucl.ac.uk These libraries are then screened to identify compounds with high binding affinity for specific biological targets. ucl.ac.uk For example, a series of angucyclinone derivatives with a nitrogen atom in ring B (6-aza-analogues) were synthesized to evaluate their cytotoxic activities. mdpi.com Similarly, ring D-modified angucyclinones have been isolated and their biological activities compared to analogs like 8-O-Methyltetrangulol. frontiersin.org
Combinatorial Enzymatic Synthesis of Angucyclinone Derivatives
Combinatorial enzymatic synthesis harnesses the power of enzymes, particularly those from microbial secondary metabolite pathways, to generate novel chemical structures. nih.govacs.org The biosynthesis of angucyclines involves a series of post-polyketide synthase (PKS) tailoring enzymes, such as oxygenases, reductases, methyltransferases, and glycosyltransferases, that modify the initial polyketide scaffold. nih.govacs.org
A key finding is that many of these tailoring enzymes exhibit broad substrate promiscuity, meaning they can act on substrates other than their native ones. nih.govacs.org This promiscuity can be exploited to create new angucyclinone derivatives by combining enzymes from different biosynthetic pathways in one-pot reactions. nih.govresearchgate.net For instance, enzymes from the lugdunomycin (lug) and thioangucycline (tac) pathways have been used to generate the angucycline hydranthomycin. acs.org The 8-O-methylation step, crucial for compounds like this compound, is catalyzed by specific O-methyltransferases like LugN. nih.govacs.org This enzymatic approach offers a powerful alternative to chemical synthesis for diversifying the angucyclinone scaffold. researchgate.net
| Enzyme/Enzyme Class | Function in Angucyclinone Biosynthesis | Example/Reference |
| Polyketide Synthase (PKS) | Forms the initial linear decaketide backbone from acetyl-CoA and malonyl-CoA. | Early steps in angucyclinone biosynthesis. nih.govacs.org |
| Ketoreductases (e.g., LugOIIred, LugG) | Catalyze the reduction of keto groups at various positions (e.g., C-1, C-6, C-7). | LugG catalyzes 7-ketoreduction after 8-O-methylation. nih.gov |
| Hydroxylases (e.g., PgaE) | Introduce hydroxyl groups onto the scaffold. | PgaE performs a 12-hydroxylation. nih.gov |
| O-Methyltransferases (e.g., LugN) | Catalyze the transfer of a methyl group, typically to a hydroxyl group. | LugN is responsible for 8-O-methylation. nih.govacs.org |
| Glycosyltransferases | Attach sugar moieties to the angucyclinone aglycone. | Post-PKS tailoring enzymes. nih.gov |
Mechanistic Investigations of 8 O Methyltetrangulol S Biological Activities
Molecular Target Characterization and Pathway Modulation
8-O-Methyltetrangulol has been identified as an inhibitor of Quinone Reductase-2 (QR2). researchgate.net QR2, also known as NQO2, is a cytosolic flavoprotein that catalyzes the reduction of quinones. nih.govwikipedia.org Unlike its more studied paralog, QR1, QR2 utilizes dihydronicotinamide riboside (NRH) as an electron donor instead of the more common NAD(P)H. wikipedia.orgbiorxiv.org The enzyme is considered a phase II detoxification enzyme and has been implicated in various physiological and pathological processes. wikipedia.orgnih.gov The identification of this compound as a modulator of QR2 activity points to one of its specific molecular targets within mammalian cells. researchgate.net
A significant area of investigation into this compound's activity is its ability to counteract a specific bacterial antibiotic resistance mechanism mediated by the Cfr methyltransferase. asm.orgresearchgate.net The Cfr enzyme confers resistance to five distinct classes of antibiotics, presenting a serious challenge in clinical settings. asm.orgnih.gov
The Cfr methyltransferase is a radical S-adenosyl-L-methionine (SAM) enzyme that installs a methyl group at the C8 position of the adenosine (B11128) residue A2503 in the 23S rRNA of the large ribosomal subunit. asm.orgnih.govbiorxiv.org This methylation occurs within the peptidyl transferase center of the ribosome, a critical hub for protein synthesis. nih.govbiorxiv.org The addition of this methyl group sterically hinders the binding of several classes of ribosome-targeting antibiotics, leading to multi-drug resistance. nih.govbiorxiv.org
Research has demonstrated that this compound (MTL) interferes with this Cfr-dependent methylation. asm.orgnih.gov By inhibiting the action of Cfr, this compound prevents the modification of the A2503 nucleotide. researchgate.netasm.org This action effectively leaves the antibiotic binding site unaltered, thereby restoring the susceptibility of the bacteria to the affected antibiotics. asm.orgasm.org Studies have identified this compound and the related compound 8-O-methyltetrangomycin (MTN) as the first reported inhibitors of Cfr-mediated ribosome methylation, offering a unique chemical scaffold for developing clinically useful Cfr inhibitors. asm.orgresearchgate.netpatsnap.com In comparative studies, this compound was found to be approximately 10-fold more potent than 8-O-methyltetrangomycin in this inhibitory role. nih.gov
A direct consequence of inhibiting the Cfr methyltransferase is the potentiation of antibiotics whose efficacy is compromised by this resistance mechanism. asm.orgnih.gov This effect is most prominent for the PhLOPS(A) class of antibiotics, an acronym for P henicols, L incosamides, O xazolidinones, P leuromutilins, and S treptogramin A . asm.orgnih.gov These five chemically unrelated drug classes all have binding sites that overlap with or are adjacent to the A2503 residue in the peptidyl transferase center. nih.gov
In the presence of this compound, the activity of PhLOPS(A) antibiotics is rescued in bacteria expressing the cfr gene. asm.orgnih.gov This potentiation has been demonstrated in both Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus, MRSA) bacteria in a Cfr-dependent manner. asm.orgasm.orgnih.gov For example, this compound was identified in a screen for its ability to potentiate the activity of the oxazolidinone antibiotic linezolid (B1675486). asm.orgnih.gov This makes this compound an antibiotic adjuvant—a compound that enhances the efficacy of an antibiotic while having minimal antibacterial activity on its own at the potentiating concentration. researchgate.netnih.gov
Table 1: Antibiotic Classes Potentiated by this compound in Cfr-Expressing Bacteria This table is interactive. You can sort and filter the data.
| Antibiotic Class | Example(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Ph enicols | Chloramphenicol, Florfenicol | Binds to the 50S ribosomal subunit, inhibiting peptide bond formation. | nih.gov |
| L incosamides | Clindamycin | Binds to the 23S rRNA of the 50S subunit, causing premature dissociation of peptidyl-tRNA. | nih.gov |
| O xazolidinones | Linezolid | Binds to the 50S subunit, preventing the formation of the initiation complex. | asm.org, nih.gov, nih.gov |
| P leuromutilins | Tiamulin, Valnemulin | Binds to the peptidyl transferase center of the 50S subunit, inhibiting peptide bond formation. | nih.gov |
| S treptogramin A | Dalfopristin | Binds to the peptidyl transferase center, inducing conformational changes that inhibit peptide elongation. | nih.gov |
Disruption of Ribosomal Methylation by Cfr Methyltransferase
Cellular Response Mechanisms in In Vitro Model Systems
In addition to its effects on bacterial systems, this compound exhibits significant biological activity in mammalian cells, primarily through the induction of apoptosis. thaiscience.infomathewsopenaccess.com Apoptosis, or programmed cell death, is a regulated process essential for normal development and tissue homeostasis, characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases. frontiersin.orgresearchgate.net
Studies have demonstrated that this compound possesses potent cytotoxic activity against a variety of human and murine tumor cell lines. researchgate.netmathewsopenaccess.commdpi.com This activity is a critical component of its potential as an anti-cancer agent. The compound has been shown to be effective against cell lines derived from various cancers, including lung, cervical, liver, colon, and melanoma. thaiscience.infomathewsopenaccess.commdpi.comjetir.org The induction of apoptosis is a key mechanism behind this observed cytotoxicity. thaiscience.info
Table 2: Documented Cytotoxic Activity of this compound in Mammalian Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| B16 | Mouse Melanoma | 7.13 µg/mL | mdpi.com |
| HT-29 | Human Colon Carcinoma | 66.9 µg/mL | mdpi.com |
| A549 | Human Lung Carcinoma | Potent cytotoxic activity reported | thaiscience.info, jetir.org |
| HeLa | Human Cervical Carcinoma | Potent cytotoxic activity reported | thaiscience.info, jetir.org |
Modulation of Cellular Proliferation and Growth Inhibition (e.g., against A549, HeLa, BEL-7402, HT-29, B16, L929, V79 cell lines)
Research has demonstrated that this compound, an angucycline antibiotic, possesses significant capabilities in modulating cellular proliferation and inhibiting the growth of a variety of cancer cell lines. This compound has been the subject of multiple investigations to determine its cytotoxic potential against both human and murine tumor cells.
Studies have consistently identified this compound as a potent cytotoxic agent. nih.govmdpi.comnih.govthaiscience.info The compound, isolated from the moderately halophilic actinomycete Streptomyces sp. nov. WH26, exhibited strong growth-inhibitory effects against a panel of human tumor cell lines. nih.govmdpi.com These included the human lung adenocarcinoma cell line (A549), the human cervical carcinoma cell line (HeLa), the human liver cancer cell line (BEL-7402), and the human colon adenocarcinoma cell line (HT-29). nih.govmdpi.comnih.govthaiscience.infojetir.org The findings from these studies suggest that marine-derived actinomycetes are a promising source for the discovery of novel anticancer compounds. nih.govmdpi.com
Further research involving a different bacterial strain, Streptomyces sp. AC113, isolated from the roots of the European yew (Taxus baccata), also yielded this compound. mathewsopenaccess.com In this investigation, its cytotoxic activities were evaluated against the murine melanoma cell line (B16), the human colon adenocarcinoma cell line (HT-29), and two non-tumorigenic cell lines: Chinese hamster lung fibroblast (V79) and murine fibroblast (L929). mathewsopenaccess.comresearchgate.net
This particular study assessed this compound alongside two other related angucycline derivatives: (-)-8-O-methyltetrangomycin and 8-O-methyl-7-deoxo-7-hydroxytetrangomycin. mdpi.commathewsopenaccess.com The collective results showed that these compounds were cytotoxic to mouse melanoma B16 cells with half-maximal inhibitory concentrations (IC₅₀) ranging from 0.054 to 7.13 μg/mL and to HT-29 cells with IC₅₀ values between 8.59 and 66.9 μg/mL. mdpi.com Within this group, 8-O-methyl-7-deoxo-7-hydroxytetrangomycin was identified as the most potent agent against the B16 melanoma cell line. mathewsopenaccess.comresearchgate.net
The collective body of research underscores the broad-spectrum antiproliferative activity of this compound across various cancer cell types, highlighting its potential as a cytotoxic compound.
Interactive Data Table: Cytotoxic Activity of this compound Against Various Cell Lines
The table below summarizes the findings from studies on the growth-inhibitory effects of this compound.
| Cell Line | Cell Type | Organism | Activity Observed | Citation(s) |
| A549 | Lung Adenocarcinoma | Human | Potent Cytotoxic Activity | nih.gov, mdpi.com, nih.gov, thaiscience.info |
| HeLa | Cervical Carcinoma | Human | Potent Cytotoxic Activity | nih.gov, mdpi.com, nih.gov, thaiscience.info |
| BEL-7402 | Hepatocellular Carcinoma | Human | Potent Cytotoxic Activity | nih.gov, mdpi.com, nih.gov |
| HT-29 | Colon Adenocarcinoma | Human | Potent Cytotoxic Activity | nih.gov, mdpi.com, mathewsopenaccess.com |
| B16 | Melanoma | Murine | Cytotoxic Activity | mathewsopenaccess.com, researchgate.net |
| L929 | Fibroblast (Non-tumor) | Murine | Cytotoxic Activity Evaluated | mathewsopenaccess.com, researchgate.net |
| V79 | Lung Fibroblast (Non-tumor) | Hamster | Cytotoxic Activity Evaluated | mathewsopenaccess.com, researchgate.net |
Structure Activity Relationship Sar Studies of 8 O Methyltetrangulol Derivatives
Identification of Key Structural Determinants for Bioactivity
The biological activity of 8-O-methyltetrangulol is intrinsically linked to its core chemical scaffold, a tetracyclic benz[a]anthraquinone structure characteristic of the angucycline class of natural products. researchgate.net This rigid, angular polycyclic system is a primary determinant of its ability to interact with biological targets. The arrangement of the rings and the specific electronic properties of the quinone moiety are fundamental to its bioactivity.
Key structural features that are considered critical for the bioactivity of this compound and related angucyclinones include:
The Angucyclinone Core: The foundational benz[a]anthracene framework is essential. nih.gov This tetracyclic system provides the necessary shape and size for binding to biological targets.
The Quinone System (Ring C): The quinone structure within ring C is a common feature in many bioactive natural products and is often involved in redox cycling and the generation of reactive oxygen species, a mechanism that can contribute to cytotoxicity.
Oxygenation Pattern: The position and nature of oxygen-containing functional groups (hydroxyl, ketone, and methoxy (B1213986) groups) on the rings are critical. The presence of the methoxy group at the C-8 position is a defining feature of this compound and its closely related, potent analogs. researchgate.netnih.gov
Positional and Substituent Effects on Biological Potency and Selectivity
The modification of substituents and their positions on the this compound skeleton significantly impacts biological potency and selectivity. While extensive derivatization studies on this compound itself are not widely documented in the provided literature, analysis of naturally occurring analogs provides insight into these effects.
For instance, the hydroxylation of the angucyclinone core at different positions can alter bioactivity. The isolation of compounds such as 19-hydroxy-8-O-methyltetrangulol from Streptomyces strain WP 4669 suggests that modifications on the A-ring are biosynthetically possible. science.gov Comparing the activity of such derivatives allows researchers to map the sensitivity of different regions of the molecule to substitution. A change in a substituent can affect not only the molecule's interaction with its target but also its physicochemical properties, such as solubility and cell permeability, which indirectly influence its biological potency. The difference in cytotoxicity observed between this compound and its analogs, which vary by the presence of a ketone or hydroxyl group at positions C-7 and C-12a, highlights the profound effect of single functional group changes. researchgate.netmathewsopenaccess.com
Comparative SAR Analysis with Structurally Related Angucyclinone Analogs (e.g., 8-O-methyltetrangomycin, 8-O-methyl-7-deoxo-7-hydroxytetrangomycin)
A powerful method for understanding SAR is to compare the biological activities of closely related natural products. This compound is often isolated alongside (-)-8-O-methyltetrangomycin and 8-O-methyl-7-deoxo-7-hydroxytetrangomycin from the same microbial sources, such as Streptomyces sp. AC113. researchgate.netnih.govmathewsopenaccess.com These three compounds share the same 8-O-methylated angucyclinone core but differ in the functional groups on their A and C rings, making them ideal for comparative analysis.
(-)-8-O-Methyltetrangomycin is a direct biosynthetic precursor to this compound (referred to as tetrangulol (B1209878) methyl ether in some studies). acs.org The primary structural difference is at the C-12a position. This compound possesses a hydroxyl group at C-12a, whereas 8-O-methyltetrangomycin has a ketone at this position. 8-O-methyl-7-deoxo-7-hydroxytetrangomycin differs from 8-O-methyltetrangomycin by the reduction of the C-7 ketone to a hydroxyl group.
The cytotoxic activities of these three compounds have been evaluated against various cancer cell lines, revealing significant differences in potency. researchgate.netmathewsopenaccess.com Notably, 8-O-methyl-7-deoxo-7-hydroxytetrangomycin was found to be the most potent anticancer agent of the three against the B16 mouse melanoma cell line, with an IC₅₀ value of 0.054 µg/mL. researchgate.netmathewsopenaccess.com In contrast, (-)-8-O-methyltetrangomycin and this compound were less active against this cell line. researchgate.netmathewsopenaccess.com This stark difference in potency underscores the critical role of the functional group at the C-7 position. The presence of a hydroxyl group at C-7, as opposed to a ketone, dramatically enhances cytotoxicity against B16 melanoma cells.
Conversely, against the HT-29 human colon adenocarcinoma cell line, (-)-8-O-methyltetrangomycin showed weaker activity (IC₅₀ 66.9 µg/mL), while 8-O-methyl-7-deoxo-7-hydroxytetrangomycin was more potent (IC₅₀ 8.58 µg/mL, reported as mg/mL in one source). researchgate.netmathewsopenaccess.com This demonstrates that substituent effects can also be cell-line specific.
Both this compound (MTL) and 8-O-methyltetrangomycin (MTN) have also been identified as molecules that can restore the effectiveness of certain antibiotics in resistant bacteria. researchgate.netresearchgate.net They selectively potentiate PhLOPS A class antibiotics in a manner dependent on the Cfr resistance gene, suggesting a shared mechanism of action likely attributable to their common angucyclinone scaffold. researchgate.netresearchgate.net
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and Related Analogs
| Compound | B16 Melanoma (IC₅₀ µg/mL) | HT-29 Colon Adenocarcinoma (IC₅₀ µg/mL) | Source |
|---|---|---|---|
| (-)-8-O-Methyltetrangomycin | 7.13 | 66.9 | researchgate.netmathewsopenaccess.com |
| This compound | Not Reported | Active (Potent) | researchgate.net |
| 8-O-Methyl-7-deoxo-7-hydroxytetrangomycin | 0.054 | 8.58 | researchgate.netmathewsopenaccess.com |
Advanced Research Methodologies and Techniques Applied to 8 O Methyltetrangulol Studies
Omics-Based Approaches for Mechanistic Discovery (e.g., Metabolomics, Proteomics)
Omics technologies offer a holistic view of the molecular landscape of biological systems, enabling researchers to understand the effects of a compound like 8-O-Methyltetrangulol on a global scale. nih.gov These high-throughput methods, including metabolomics and proteomics, are pivotal in elucidating the compound's mechanism of action and its role within its producing organism. mdpi.com
Metabolomics , the comprehensive study of metabolites in a biological system, is directly relevant to this compound, which is itself a secondary metabolite. wikipedia.org Its inclusion in metabolomics databases such as the Metabolomics Workbench (RefMet) confirms its status as a recognized small molecule in biological studies. metabolomicsworkbench.orgmetabolomicsworkbench.org Untargeted metabolomics approaches can be used to analyze the complete set of metabolites in a cell or organism, providing a snapshot of its physiological state. frontiersin.org By exposing a biological system to this compound and analyzing the subsequent changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the compound. This can reveal its mode of action and potential off-target effects.
Proteomics , the large-scale study of proteins, complements metabolomic data by providing information on how this compound affects protein expression. nih.gov For natural products biosynthesized by microorganisms, proteomic analysis of the producing strain can identify the enzymes involved in its biosynthetic pathway. hust.edu.vn This is a key aspect of "Multi-Omics Integration," where data from genomics (gene cluster sequencing), proteomics (enzyme expression), and metabolomics (pathway intermediates) are combined to fully map out the production of a compound like this compound. Such integrated approaches are powerful discovery tools for understanding how biological systems function and for engineering them to improve the production of valuable compounds. mdpi.commdpi.com
The table below summarizes key omics approaches applicable to the study of this compound.
| Omics Field | Definition | Application to this compound Research |
| Metabolomics | The large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. wikipedia.org | Identifying and quantifying this compound in biological extracts; determining the metabolic pathways affected by the compound to uncover its mechanism of action. metabolomicsworkbench.orgmetabolomicsworkbench.org |
| Proteomics | The large-scale study of the proteome, the entire set of proteins produced by an organism or system. nih.gov | Identifying the enzymatic machinery responsible for the biosynthesis of this compound; discovering protein targets that interact with the compound in biological systems. nih.gov |
| Genomics | The study of the complete set of DNA (the genome), including all of its genes. nih.gov | Sequencing the gene clusters in microorganisms responsible for producing the polyketide backbone of this compound. |
Advanced Cell Culture Models for Biological Evaluation (e.g., 3D Cell Culture Systems)
The evaluation of the biological activity of compounds like this compound is increasingly moving from traditional two-dimensional (2D) cell monolayers to more physiologically relevant three-dimensional (3D) cell culture models. nih.gov While initial cytotoxicity screenings, such as those performed on THP-1 cells, provide baseline data, 3D models offer a more accurate representation of the in vivo environment. frontiersin.orgnih.gov
Advanced 3D cell culture systems, such as spheroids and organoids, better mimic the complex architecture and microenvironment of natural tissues. nih.govthermofisher.com These models recreate crucial aspects like cell-cell and cell-extracellular matrix (ECM) interactions, as well as the nutrient and oxygen gradients found in tumors. thermofisher.comresearchgate.net For a compound with potential anticancer properties, testing in 3D tumor spheroids can provide more predictive data on efficacy. mdpi.com For example, the multicellular tumor spheroid (MCTS) model is widely used because it develops chemical gradients and functional features similar to an in vivo tumor, including a hypoxic core that can be resistant to certain therapies. thermofisher.com
The use of scaffold-free techniques, such as hanging drop plates or plates with ultra-low attachment coatings, allows cells to self-aggregate into spheroids. plos.orgfacellitate.com Alternatively, scaffold-based methods use materials like hydrogels (e.g., Matrigel®) to provide structural support and mimic the native ECM. sigmaaldrich.comnih.gov The evaluation of this compound in such systems could assess its ability to penetrate a dense tissue-like structure and exert its cytotoxic effects on cells in different proliferative and metabolic states, offering insights that are not achievable in 2D cultures. promega.comnih.gov
The following table compares the features of 2D and 3D cell culture models for biological evaluation.
| Feature | 2D Monolayer Cultures | 3D Cell Culture Models (e.g., Spheroids) |
| Architecture | Cells grow on a flat, artificial surface. | Cells grow within a three-dimensional structure, allowing for complex cell-cell and cell-matrix interactions. researchgate.net |
| Physiological Relevance | Limited; does not mimic tissue structure or microenvironment. | High; recapitulates gradients of oxygen, nutrients, and metabolites found in vivo. thermofisher.com |
| Cellular State | Homogenous cell population with uniform exposure to compounds. | Heterogeneous cell populations with differing metabolic states (e.g., proliferative, quiescent, hypoxic). thermofisher.com |
| Predictive Power | Lower; often results in higher sensitivity to cytotoxic agents that fails in later testing stages. | Higher; provides a better prediction of a compound's in vivo efficacy and penetration. nih.govmdpi.com |
| Common Applications | High-throughput screening, basic cytotoxicity assays. | Efficacy testing, invasion and metastasis studies, drug penetration analysis. nih.govnih.gov |
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling have become indispensable tools for accelerating the study of natural products like this compound. mdpi.com These in silico methods provide detailed insights into the compound's structure and its potential interactions with biological macromolecules, guiding further experimental work.
A key technique in this field is molecular docking , which predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. researchgate.net This method calculates a scoring function to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). researchgate.netarxiv.org For this compound, in silico docking can be used to screen libraries of known protein structures to identify potential biological targets, helping to form hypotheses about its mechanism of action.
Beyond simple docking, molecular dynamics (MD) simulations can model the behavior of the ligand-target complex over time. This provides a dynamic view of the interaction, revealing the stability of the binding pose and the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. mdpi.com Understanding these interactions is crucial for explaining the compound's biological activity and for suggesting chemical modifications that could enhance its potency or selectivity.
These computational approaches are particularly valuable for compounds with complex stereochemistry, as they can help elucidate the structure-activity relationship (SAR). By modeling how the specific 3D arrangement of atoms in this compound fits into a protein's binding site, researchers can understand why it is active, while structurally similar compounds may not be. nih.gov
The table below outlines common computational techniques used in ligand-target interaction studies.
| Computational Method | Description | Relevance to this compound |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein's active site. researchgate.net | To identify potential protein targets and predict the binding strength of this compound, guiding experimental validation. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules in the ligand-protein complex over time. mdpi.com | To assess the stability of the predicted binding pose and analyze the detailed intermolecular interactions between this compound and its target. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. | To create a model of the key features of this compound required for activity, which can be used to search for other potential bioactive molecules. |
| Quantum Mechanics (QM) Calculations | Uses quantum physics to calculate the electronic structure and properties of a molecule with high accuracy. | To accurately determine the charge distribution and geometry of this compound, improving the precision of docking and other molecular modeling studies. |
Future Directions and Translational Potential in Basic Research
Unraveling Cryptic Biosynthetic Pathways and Enzyme Promiscuity
Genome sequencing has revealed that bacteria, particularly from the genus Streptomyces, possess a vast genetic potential for producing natural products that are not observed under standard laboratory conditions. nih.gov Many of these "cryptic" biosynthetic gene clusters (BGCs) are predicted to produce angucycline-type compounds. nih.govresearchgate.net The activation and characterization of these silent pathways are paramount for discovering novel angucyclinones, including new analogs of 8-O-Methyltetrangulol.
A significant finding in angucycline biosynthesis is the considerable promiscuity of the tailoring enzymes involved. nih.gov Rather than a strictly linear metabolic route, angucycline pathways often operate as a branching biosynthetic network. nih.govacs.org This is largely due to enzymes that can act on multiple different substrates. For instance, studies on the biosynthesis of lugdunomycin and thioangucycline have demonstrated that enzymes like the 8-O-methyltransferase LugN and the 12-ketoreductase TacA exhibit broad substrate flexibility. nih.govacs.org This promiscuity leads to the simultaneous production of a library of related compounds, often including tetrangulol (B1209878), this compound, and 8-O-methyltetrangomycin, from a single host strain. nih.govfrontiersin.org
Future research will focus on:
Heterologous expression: Activating cryptic BGCs from various Streptomyces species in well-characterized host strains like Streptomyces lividans TK24 to produce and identify new angucyclinones. nih.gov
Enzyme Characterization: Isolating and biochemically characterizing key tailoring enzymes (e.g., oxygenases, methyltransferases, ketoreductases) to understand the full scope of their substrate tolerance. acs.orgresearchgate.net
Metabolic Network Mapping: Utilizing metabolomics and molecular networking to map the complex, branching pathways and identify the decision points that lead to the formation of specific shunt products like this compound. researchgate.netnih.gov
This exploration of cryptic pathways and enzyme promiscuity is not only crucial for understanding how chemical diversity is generated in nature but also provides a powerful toolkit of enzymes for synthetic biology applications. nih.gov
| Enzyme Family | Example Enzyme | Function in Angucycline Biosynthesis | Reference |
| Methyltransferase | LugN | Catalyzes 8-O-methylation, a key step branching toward C-ring-cleaved angucyclines. acs.org | acs.org |
| Ketoreductase | LugG | Catalyzes quinone 7-ketoreduction after 8-O-methylation. acs.org | acs.org |
| Ketoreductase | TacA | A promiscuous 12-ketoreductase that can act on various angucyclinone intermediates. acs.org | acs.org |
| Oxygenase | PgaE | Catalyzes the first tailoring reaction after the formation of the UWM6 angucycline core. researchgate.net | researchgate.net |
Discovery of Novel Biological Targets and Polypharmacological Activities
While angucyclinones are broadly known for their anticancer and antibacterial activities, the precise molecular targets often remain elusive. nih.gov A significant breakthrough in understanding the mechanism of this compound was the discovery of its activity as an inhibitor of the Cfr (chloramphenicol-florfenicol resistance) rRNA methyltransferase. patsnap.comnih.gov The Cfr enzyme confers resistance to five distinct classes of clinically important ribosome-targeting antibiotics (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A - PhLOPS-A). researchgate.net
Research has shown that this compound, along with its close analog 8-O-methyltetrangomycin (MTN), can inhibit the Cfr-mediated methylation of the ribosome. nih.govnus.edu.sg This action restores the efficacy of PhLOPS-A antibiotics like linezolid (B1675486) in otherwise resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnus.edu.sg This discovery positions this compound as a lead compound for the development of antibiotic adjuvants—molecules that can overcome existing resistance mechanisms. nih.gov
In addition to its role as a resistance-modifying agent, this compound has also demonstrated cytotoxic activity against several human cancer cell lines, including lung adenocarcinoma (A549), cervical cancer (HeLa), and hepatoma (BEL-7402). nus.edu.sgmdpi.com This suggests that the compound exhibits polypharmacology, the ability to interact with multiple biological targets. nih.gov This dual activity is a common feature of the angucycline class. frontiersin.org
Future research in this area will aim to:
Identify additional targets: Employ chemical proteomics and other target identification platforms to uncover the molecular targets responsible for the observed cytotoxic effects.
Elucidate mechanisms of action: Investigate the downstream cellular consequences of inhibiting the Cfr enzyme and other potential targets.
Explore signaling roles: Some angucyclines can act as signaling molecules that modulate gene expression and antibiotic production in other bacteria, a potential activity for this compound that warrants investigation. pnas.orgnih.gov
Rational Design of Next-Generation Angucyclinone Scaffolds for Enhanced Activity
The angucyclinone core, a benz[a]anthracene framework, is a privileged scaffold that can be chemically decorated to create a vast diversity of structures. nih.govasm.org The discovery of this compound's activity as a Cfr inhibitor provides a clear objective for rational drug design: to engineer new analogs with improved potency and selectivity for this target, while minimizing off-target cytotoxicity. nih.gov
Structure-based design, informed by the crystal structures of tailoring enzymes and potentially target-ligand complexes, can guide the synthesis of novel compounds. researchgate.net For example, understanding the active site of enzymes like the LugOII ketoreductase allows for predicting how modifications to the angucyclinone substrate will be tolerated, enabling the creation of new derivatives. researchgate.net
Furthermore, combinatorial biosynthesis offers a powerful approach for generating next-generation scaffolds. By mixing and matching genes from different angucycline biosynthetic pathways, researchers can create hybrid clusters that produce entirely new chemical entities. researchgate.net This has been successfully demonstrated by combining genes from the nogalamycin (B1679386) and aclacinomycin pathways to produce novel angucyclinones, proving the feasibility of this "recombinant assembly" strategy. researchgate.net The goal is to generate analogs with modified ring systems or substitution patterns to enhance specific biological activities. frontiersin.org
Key future strategies include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with systematic modifications to pinpoint the chemical features essential for Cfr inhibition versus cytotoxicity.
Computational Docking: Using computer models to predict how designed angucyclinone scaffolds will bind to the Cfr enzyme or other identified targets. researchgate.net
Combinatorial Biosynthesis: Creating new BGCs by combining PKS enzymes, cyclases, and tailoring enzymes from different pathways to generate scaffolds with altered ring structures or functionalities. researchgate.net
Exploration of Chemoenzymatic Synthetic Routes for Analog Production
Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers a highly efficient and selective method for producing angucyclinone analogs. nih.govdtu.dk This approach leverages the remarkable specificity and promiscuity of biosynthetic enzymes as programmable tools.
Instead of manipulating entire gene clusters in living organisms, researchers can use isolated, purified enzymes to perform specific transformations on a given substrate in vitro. acs.org For example, a series of coupled, one-pot enzymatic reactions has been used to convert the early angucycline intermediate UWM6 into more complex derivatives. acs.org The promiscuous methyltransferase LugN and various ketoreductases have been used to generate a range of products, demonstrating the modularity of this approach. nih.govacs.org
This strategy allows for the production of specific, targeted analogs that may be difficult to access through fermentation or total chemical synthesis. ucsd.eduworktribe.com It provides a flexible platform to generate derivatives of this compound for SAR studies.
Future efforts in this domain will focus on:
Expanding the Enzymatic Toolbox: Identifying and characterizing a wider range of tailoring enzymes (e.g., hydroxylases, glycosyltransferases, oxygenases) from cryptic BGCs to expand the types of chemical modifications possible. beilstein-journals.org
Process Optimization: Developing efficient, scalable one-pot, multi-enzyme cascade reactions for the synthesis of desired analogs. nih.gov
Synthesis of Labeled Probes: Using chemoenzymatic methods to create tagged versions of this compound (e.g., with fluorescent or affinity labels) to facilitate the identification of its cellular binding partners and mechanism of action. dtu.dk
Q & A
Basic: What spectroscopic techniques are most effective for structural elucidation of 8-O-Methyltetrangulol?
Answer:
The structural determination of this compound relies on advanced NMR techniques. Key methods include:
- COSY (Correlation Spectroscopy) : Identifies scalar coupling between protons, critical for mapping adjacent groups.
- HSQC (Heteronuclear Single Quantum Coherence) : Links proton signals to their bonded carbons, resolving the methoxyanthraquinone system.
- HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range carbon-proton couplings, essential for confirming the oxidation state of ring D and methoxy positioning .
Methodological Tip: Use deuterated chloroform (CDCl₃) to stabilize the compound, as traces of HCl in the solvent prevent structural reversion to 8-O-Methyltetrangomycin .
Basic: How do solvent choices impact the structural analysis of this compound?
Answer:
Solvent selection directly affects stability and spectral interpretation:
- Deuteromethanol (CD₃OD) : Favors 8-O-Methyltetrangomycin due to proton exchange, complicating analysis.
- Deuterochloroform (CDCl₃) : Stabilizes this compound via trace HCl, enabling accurate detection of olefinic methine signals (C-2 and C-4) .
Experimental Design: Cross-validate results in both solvents to confirm structural assignments and rule out solvent-induced artifacts.
Advanced: What enzymatic strategies are used to study the biosynthesis of this compound?
Answer:
Biosynthetic pathways involve:
- Enzyme Assays : Incubate precursors like tetrangulol with PgaE and LanV to produce intermediates.
- Substrate Screening : Convert intermediates (e.g., compound 14 to 21) under controlled conditions to track methylation steps .
Data Validation: Pair enzymatic assays with NMR to confirm product identity and monitor reaction progress.
Advanced: How should researchers resolve contradictions in spectral data during structural studies?
Answer:
Contradictions (e.g., conflicting oxidation states in ring D) require:
- Multi-Technique Cross-Validation : Combine COSY, HSQC, and HMBC to resolve ambiguities in methylene vs. olefinic signals.
- Acid Catalysis Analysis : Test solvent purity (e.g., HCl levels in CDCl₃) to identify environmental factors influencing structural conversions .
Research Framework: Align with principles of clear research objectives and robust analytical tools .
Advanced: What experimental designs are optimal for evaluating the bioactivity of this compound?
Answer:
- Comparative Bioassays : Test this compound against non-methylated analogs (e.g., tetrangulol) to isolate methylation effects.
- Dose-Response Studies : Use LC-MS or HPLC to quantify compound stability under biological conditions.
Data Collection: Ensure ethical rigor in biological assays, adhering to reproducibility standards .
Methodological: What best practices ensure reliable data collection in studies of this compound?
Answer:
- Primary Data : Use controlled enzymatic syntheses (e.g., LugG or TacA-mediated reactions) for reproducible yields .
- Secondary Data : Validate findings against literature spectral databases (e.g., HMBC correlations from Ding et al., 2009) .
Ethical Consideration: Maintain raw data integrity and avoid selective reporting per institutional guidelines .
Advanced: How can structural modifications of this compound enhance structure-activity relationship (SAR) studies?
Answer:
- Targeted Methylation : Synthesize derivatives with varied O-methylation sites using regioselective enzymes (e.g., LanV).
- In Silico Docking : Predict binding affinities via molecular modeling tools before in vitro testing .
Feasibility Tip: Use P-E/I-C-O frameworks to define population (e.g., bacterial strains), intervention (methylation), and outcomes (bioactivity) .
Advanced: What analytical challenges arise when differentiating this compound from structurally similar angucyclines?
Answer:
- Spectral Overlap : Differentiate via HMBC correlations at C-2 and C-4, which distinguish olefinic (tetrangulol) vs. methylene (tetrangomycin) signals.
- Chromatographic Separation : Optimize HPLC gradients using C18 columns and acidic mobile phases to resolve co-eluting analogs .
Advanced: How can in silico approaches complement experimental studies of this compound?
Answer:
- Cheminformatics Tools : Use platforms like eMolecules or OJOSE to cross-reference spectral data and predict reactivity.
- Molecular Dynamics : Simulate solvent interactions to explain stability differences in CDCl₃ vs. CD₃OD .
Advanced: What integrative methods are used to study this compound’s biosynthetic gene clusters?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
